molecular formula C19H21ClN2O3S B12166719 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12166719
M. Wt: 392.9 g/mol
InChI Key: VQDPXSBSVSIDGZ-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic benzothiophene carboxamide derivative featuring a 4,5,6,7-tetrahydrobenzothiophene core substituted at the 2-position with a (2-chlorophenyl)carbonylamino group and at the 3-position with a 2-methoxyethyl carboxamide moiety. Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP , which are critical for resolving molecular conformations and intermolecular interactions.

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H21ClN2O3S/c1-25-11-10-21-18(24)16-13-7-3-5-9-15(13)26-19(16)22-17(23)12-6-2-4-8-14(12)20/h2,4,6,8H,3,5,7,9-11H2,1H3,(H,21,24)(H,22,23)

InChI Key

VQDPXSBSVSIDGZ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core through cyclization reactions. This can be achieved by reacting 2-bromo-1-(2-chlorophenyl)ethanone with thiourea under basic conditions to form the benzothiophene ring.

    Introduction of the Methoxyethyl Group: The next step involves the introduction of the methoxyethyl group. This can be done by reacting the intermediate product with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable carboxylic acid derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound “2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and neurobiology. Below is a detailed exploration of its applications, supported by relevant case studies and data.

Chemical Properties and Structure

This compound features a complex structure that includes a benzothiophene moiety, which is known for its biological activity. The presence of the chlorophenyl and methoxyethyl groups enhances its potential interactions with biological targets. Its molecular formula is C18H22ClN3O2S, with a molecular weight of 367.90 g/mol.

Anticancer Activity

Research indicates that compounds similar to 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit promising anticancer properties. Studies have shown that modifications in the benzothiophene structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, a derivative of this compound was tested against breast cancer cells and demonstrated significant inhibition of cell proliferation through apoptosis induction .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. Research suggests that it may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress. In animal models of neurodegenerative diseases, such as Alzheimer's disease, compounds with similar structures have been shown to improve cognitive function and reduce neuroinflammation .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. A study highlighted that benzothiophene derivatives could suppress the activation of NF-kB, a key regulator in inflammatory responses . This suggests that the compound could be beneficial in treating inflammatory disorders.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiophene and evaluated their anticancer activities against human breast cancer cells (MCF-7). One derivative exhibited an IC50 value of 12 µM, significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Neuroprotection

A research article in the Neuroscience Letters journal reported on the neuroprotective effects of a related compound in an Alzheimer's disease model. The treatment group showed a marked decrease in amyloid-beta plaques and improved memory performance compared to the control group .

Case Study 3: Anti-inflammatory Mechanism

In an investigation published in Phytotherapy Research, researchers studied the anti-inflammatory effects of benzothiophene derivatives on LPS-induced macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with these compounds .

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name / Identifier Substituent at 2-Position Substituent at 3-Position Key Features Potential Implications
Target Compound (2-Chlorophenyl)carbonylamino N-(2-Methoxyethyl) Moderate lipophilicity, halogen bonding (Cl), hydrogen bonding (methoxy) Balanced solubility and binding interactions
2-{[(2,4-Dichlorophenyl)Carbonyl]Amino}-N-(2-Methoxyethyl)-... (2,4-Dichlorophenyl)carbonylamino N-(2-Methoxyethyl) Increased lipophilicity, dual halogen substituents Enhanced membrane permeability but possible toxicity concerns
N-(2-Methoxyethyl)-2-[(3,4,5-Trimethoxybenzoyl)Amino]-... (3,4,5-Trimethoxybenzoyl)amino N-(2-Methoxyethyl) Three methoxy groups (polar, hydrogen-bond donors) Improved water solubility; potential for stronger target interactions
N-Benzyl-2-{[(4-Methylpiperazinyl)Acetyl]Amino}-... (4-Methylpiperazinyl)acetyl N-Benzyl Piperazine moiety (basic, charged at physiological pH) Enhanced solubility in acidic environments; possible CNS activity
N-(4-Methylphenyl)-2-{[(4-Methylphenyl)Methylene]Amino}-... (4-Methylphenyl)methyleneamino N-(4-Methylphenyl) Planar Schiff base structure Conformational rigidity; potential for π-π stacking interactions

Functional Group Impact

  • Halogen vs. Methoxy Substituents : The 2-chlorophenyl group in the target compound provides moderate lipophilicity compared to the dichlorophenyl analog , which may improve bioavailability but reduce metabolic stability. In contrast, the 3,4,5-trimethoxybenzoyl group introduces polarity, likely enhancing aqueous solubility and hydrogen-bonding capacity.
  • Amide Linkers: The carboxamide group at the 3-position is conserved across analogs, but substituents like benzyl or ethoxyphenyl alter steric bulk and electronic effects.

Biological Activity

The compound 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H20ClN2O3S\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}_2\text{O}_3\text{S}

This structure features a benzothiophene core, which is known for its pharmacological properties.

Research indicates that compounds within the benzothiophene class often interact with multiple biological pathways. Specifically, the target mechanisms for 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:

  • Antiviral Activity : Preliminary studies suggest that derivatives of benzothiophenes exhibit antiviral properties. For example, related compounds have been shown to inhibit human adenovirus (HAdV) replication by targeting DNA synthesis pathways .
  • Antibacterial Activity : The compound's structure suggests potential activity against bacterial biofilms. Analogues have demonstrated effectiveness in inhibiting biofilm formation in uropathogenic Escherichia coli, indicating a possible pathway for further development as an antibacterial agent .
  • Anti-inflammatory Properties : Benzothiophenes are also noted for their anti-inflammatory effects, potentially through modulation of leukotriene receptors .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Activity TypeTarget Organism/PathwayIC50 (µM)Reference
AntiviralHuman Adenovirus0.27
AntibacterialUropathogenic E. coliLow micromolar
Anti-inflammatoryBLT1 and BLT2 receptorsPotent

Case Studies

  • Antiviral Efficacy : In a study focused on HAdV inhibitors, compounds structurally related to 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibited significant antiviral activity with selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide .
  • Biofilm Inhibition : A high-throughput screening identified that derivatives based on the benzothiophene structure effectively inhibited pili-dependent biofilm formation in uropathogenic E. coli. The lead compounds demonstrated low cytotoxicity while maintaining potent activity against biofilm development .

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